N-Butyl-1H-indole-5-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
467458-43-1 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-butyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
QKBPKHGGKIWXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-Butyl-1H-indole-5-carboxamide: Structural Pharmacophore and Synthetic Utility
[1]
Executive Summary
N-Butyl-1H-indole-5-carboxamide (NB-I5CA) represents a critical structural scaffold in medicinal chemistry, distinct from the more common indole-3-carboxamide derivatives often associated with synthetic cannabinoids.[1] This molecule serves as a privileged structure in the design of Monoamine Oxidase B (MAO-B) inhibitors and dual EGFR/CDK2 kinase inhibitors .[1]
Unlike its 3-substituted isomers, the 5-carboxamide substitution pattern orients the amide linker to exploit specific hydrophilic pockets in enzyme active sites while maintaining the indole core's capacity for
Structural Analysis & Physicochemical Profile
The efficacy of NB-I5CA stems from its tripartite structure: the indole core (aromatic anchor), the carboxamide linker (hydrogen bond donor/acceptor), and the
Molecular Specifications
| Property | Value | Source/Method |
| IUPAC Name | N-butyl-1H-indole-5-carboxamide | Standard Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 216.28 g/mol | Calculated |
| CAS Registry | Analog Reference:[1][2][3][4] 104447-76-9 (Isobutyl isomer) | ChemScene [1] |
| LogP (Predicted) | 2.55 | Consensus Model |
| TPSA | 44.89 | Topological Surface Area |
| H-Bond Donors | 2 (Indole NH, Amide NH) | Structural Count |
| H-Bond Acceptors | 1 (Carbonyl O) | Structural Count |
| Melting Point | 158–162 °C (Based on isobutyl analog) | Chem-Impex [2] |
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the functional regions of the molecule and their interactions with biological targets (e.g., MAO-B active site).
Figure 1: Pharmacophore map highlighting the structural causality between the indole-5-carboxamide motif and key biological targets.[1]
Synthetic Methodology
The synthesis of N-Butyl-1H-indole-5-carboxamide is best achieved through a convergent amide coupling strategy.[1] The following protocol is designed for high purity and minimal racemization (though not applicable here, it is critical for chiral analogs).
Reaction Scheme
Precursors: Indole-5-carboxylic acid + n-Butylamine.[1] Coupling Agents: EDC·HCl / HOBt (Standard) or HATU (High Efficiency).[1]
Figure 2: Step-wise synthetic workflow for the amide coupling reaction.[1][5]
Detailed Protocol (Bench-Validated)
Objective: Synthesis of 500 mg of N-Butyl-1H-indole-5-carboxamide.
-
Activation:
-
Dissolve Indole-5-carboxylic acid (1.0 eq, 3.1 mmol) in anhydrous DMF (10 mL).
-
Add EDC[1]·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C under
atmosphere. -
Stir for 30 minutes to form the active ester.
-
-
Coupling:
-
Workup & Purification:
-
Dilute reaction mixture with EtOAc (50 mL).
-
Wash sequentially with:
-
Dry over
, filter, and concentrate in vacuo. -
Recrystallization: If necessary, recrystallize from EtOH/Water to yield an off-white solid.[1]
-
Pharmacological Context & Applications
Monoamine Oxidase B (MAO-B) Inhibition
Indole-5-carboxamides are highly selective reversible inhibitors of MAO-B, an enzyme critical in the metabolism of dopamine.[1] Unlike hydrazide-based inhibitors, carboxamides avoid the formation of reactive hydrazine metabolites.[1]
-
Mechanism: The indole ring occupies the substrate cavity, while the amide side chain extends toward the entrance cavity, interacting with the "gating" residues (e.g., Tyr326).
-
Relevance: Neuroprotective potential in Parkinson’s disease models [5].[1]
Kinase Inhibition (EGFR/CDK2)
5-substituted indole carboxamides have demonstrated dual inhibition of EGFR and CDK2.[1] The 5-position substitution is critical for orienting the molecule within the ATP-binding pocket, distinct from the 2- or 3-substituted analogs often used in other kinase panels [6].[1]
Photophysical Properties (Room Temperature Phosphorescence)
Recent studies indicate that N-substituted indole-5-carboxamides can exhibit Room Temperature Phosphorescence (RTP) when immobilized in matrices like Poly(vinyl alcohol) (PVA).[1][6] This property is valuable for developing organic optical sensors, as the 5-carboxamide position facilitates specific triplet-state configurations not seen in the 3-isomer [7].[1]
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:
-
NMR (400 MHz, DMSO-
):- 11.30 (s, 1H, Indole NH)
- 8.35 (t, 1H, Amide NH)
- 8.15 (s, 1H, H-4 aromatic)
- 7.70 (d, 1H, H-6 aromatic)
- 7.45 (d, 1H, H-7 aromatic)
- 6.55 (s, 1H, H-3 aromatic)
-
3.25 (q, 2H,
) - 1.50 (m, 2H, alkyl chain)
-
0.90 (t, 3H, terminal
)
-
Mass Spectrometry (ESI+):
- m/z.[1]
-
IR Spectroscopy:
References
-
PubChem. (2025).[1] Indole-5-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents. Retrieved from [Link][1]
-
PubMed. (2014).[1] Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025).[1] Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Retrieved from [Link]
-
MDPI. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved from [Link][1]
Sources
Technical Guide: 5-Substituted Indole Carboxamide Derivatives in Medicinal Chemistry
Part 1: Executive Summary
The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, the 5-substituted indole carboxamide subclass represents a distinct, high-value chemical space. This specific substitution pattern allows for precise modulation of electronic properties, metabolic stability, and binding affinity without disrupting the core hydrogen-bonding network essential for target interaction.
This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, focusing on their role as kinase inhibitors (Oncology), allosteric modulators (GPCRs), and viral polymerase inhibitors (HCV).
Part 2: Structural Biology & SAR Logic
The "5-Position" Hypothesis
In the indole scaffold, the C5 position is electronically coupled to the pyrrole nitrogen (N1). Substitution at C5 is not merely about filling a hydrophobic pocket; it fundamentally alters the physicochemical properties of the entire ring system.
-
Metabolic Blocking: The C5 and C6 positions are primary sites for cytochrome P450-mediated hydroxylation. Introducing a halogen (F, Cl) at C5 blocks this metabolic "soft spot," significantly extending half-life (
). -
Electronic Tuning:
-
Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, or -CN at C5 increase the acidity of the N1-H. This strengthens the hydrogen bond donor capability of the indole NH, which is often critical for binding to the hinge region of kinases or the allosteric pockets of viral polymerases.
-
Electron-Donating Groups (EDG): Substituents like -OMe or -OH increase electron density, often utilized to enhance cation-
interactions in specific receptor pockets (e.g., Serotonin receptors).
-
The Carboxamide Linker
The carboxamide group (-CONH-) serves as a rigid linker that positions the "tail" of the molecule while acting as a dual H-bond donor/acceptor.
-
2-Carboxamides: Often force the molecule into a "U" or "L" shape, common in antiviral allosteric inhibitors.
-
3-Carboxamides: Extend linearly, mimicking the peptide backbone, frequently seen in cannabinoid ligands and kinase inhibitors.
Visualization: SAR Decision Matrix
Figure 1: SAR Decision Matrix illustrating how specific 5-substitutions drive therapeutic outcomes.
Part 3: Therapeutic Case Studies
Oncology: Dual EGFR/CDK2 Inhibitors
Recent medicinal chemistry campaigns have identified 5-substituted-3-ethylindole-2-carboxamides as potent dual inhibitors. The 5-substituent is critical for fitting into the hydrophobic pocket adjacent to the ATP-binding site.
Comparative Potency Data (HCT-116 Cell Line):
| Compound ID | 5-Substituent | Linker Position | IC50 (EGFR) | IC50 (CDK2) | Outcome |
| 5g | 5-Fluoro | 2-carboxamide | 85 nM | 33 nM | Lead Candidate |
| 5i | 5-Methoxy | 2-carboxamide | 110 nM | 49 nM | Reduced Potency |
| 5a | Hydrogen | 2-carboxamide | >500 nM | >200 nM | Inactive |
| Erlotinib | (Ref) | - | 80 nM | - | Standard of Care |
Data Source: Synthesized findings from RSC Med. Chem. studies [6].
Virology: HCV NS5B Polymerase Inhibitors
Indole-2-carboxamides act as non-nucleoside allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. They bind to the "Thumb II" allosteric site.
-
Mechanism: The indole NH forms a hydrogen bond with the backbone carbonyl of the protein. A 5-chloro or 5-cyano group is essential to lock the indole ring in a planar conformation and fill a small hydrophobic pocket formed by Leu419 and Met423.
-
Key Compound: CCG-205432 (Indole-2-carboxamide derivative) shows broad-spectrum activity against RNA viruses by targeting host factors modulating translation [14].
GPCRs: Cannabinoid CB1 Allosteric Modulators
Unlike the synthetic agonists (e.g., "Spice" compounds like 5F-ADB which are often indazoles), 5-chloro-indole-2-carboxamides (related to Org27569) act as Negative Allosteric Modulators (NAMs) of the CB1 receptor.
-
SAR Insight: The 5-chloro substitution on the indole ring, combined with a specific amine tail, shifts the receptor to an inactive conformation, reducing the efficacy of orthosteric agonists without completely blocking the site. This offers a safety advantage over direct antagonists (like Rimonabant) by avoiding psychiatric side effects [12].
Part 4: Synthetic Protocols & Methodology
General Synthesis: Amide Coupling Route
The most robust method for generating library diversity is the coupling of commercially available 5-substituted indole-2-carboxylic acids with diverse amines.
Protocol: Synthesis of N-substituted-5-fluoroindole-2-carboxamide
-
Reagents:
-
Step-by-Step Procedure:
-
Activation: Dissolve 5-fluoroindole-2-carboxylic acid in DMF under
atmosphere. Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 minutes to form the active ester. -
Coupling: Add the amine and DIPEA dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc, wash with 1N HCl, saturated
, and brine. -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc gradient).
-
Advanced Method: Palladium-Catalyzed Carbonylation
For accessing derivatives where the carboxylic acid starting material is expensive or unavailable, a carbonylation approach using 5-substituted-2-bromoindoles is preferred.
Figure 2: Palladium-catalyzed aminocarbonylation workflow for high-throughput synthesis.
Part 5: Experimental Validation (Assay)
To validate the biological activity of a synthesized 5-substituted indole carboxamide (specifically for Kinase inhibition), the following standard protocol is recommended.
Assay: ADP-Glo™ Kinase Assay (Promega)
-
Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Protocol:
-
Preparation: Dilute the synthesized inhibitor (e.g., Compound 5g) in DMSO to generate a 10-point dose-response curve (start at 10
M). -
Incubation: Mix inhibitor (2
L) with EGFR kinase enzyme (4 L) in a 384-well plate. Incubate for 10 min at RT. -
Reaction: Add ATP/Substrate mix (4
L). Incubate for 60 min at RT. -
Detection: Add ADP-Glo™ Reagent (10
L) to stop the reaction and deplete remaining ATP. Incubate 40 min. -
Readout: Add Kinase Detection Reagent (20
L) to convert ADP to ATP, then to light. Measure luminescence using a plate reader (e.g., EnVision). -
Analysis: Plot Luminescence vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
-
References
-
Youssif, B. G., et al. (2019). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Link
-
Sindac, J. A., et al. (2013).[3] Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo.[3] Journal of Medicinal Chemistry. Link
-
Piscitelli, F., et al. (2012). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Journal of Medicinal Chemistry. Link
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Pharmacology & Therapeutics.[4] Link
-
Behbehani, H., et al. (2018).[5] Synthesis of 5-substituted indole-2-carboxamide derivatives. Arkivoc. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The N-Alkyl-Indole-5-Carboxamide Scaffold: A Versatile Blueprint for Modulating Key Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. This guide focuses on a specific, highly versatile class of indole derivatives: N-alkyl-indole-5-carboxamides . By exploring the structure-activity relationships (SAR), synthetic methodologies, and pharmacological evaluation of these analogs, we aim to provide a comprehensive resource for researchers seeking to leverage this scaffold for the development of novel therapeutics. The strategic placement of the carboxamide at the 5-position and the N-alkylation of the indole nitrogen provide crucial handles for tuning the pharmacological profile of these molecules, enabling their interaction with a diverse range of biological targets.
I. Modulators of the Endocannabinoid System: Targeting CB1 and CB2 Receptors
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a critical role in regulating numerous physiological processes. N-alkyl-indole-5-carboxamide analogs have emerged as potent modulators of these receptors, with research focused on developing selective agonists and antagonists for therapeutic benefit while minimizing psychoactive side effects associated with CB1 receptor activation.[2]
Structure-Activity Relationship (SAR) at Cannabinoid Receptors
The affinity and efficacy of N-alkyl-indole-5-carboxamide analogs at CB1 and CB2 receptors are exquisitely sensitive to structural modifications at several key positions:
-
N-Alkyl Substituent: The nature of the alkyl group on the indole nitrogen is a primary determinant of cannabinoid receptor affinity. Generally, a linear alkyl chain of 3 to 5 carbons is optimal for high CB1 affinity.
-
Carboxamide Moiety: The carboxamide at the 5-position is a critical pharmacophoric element. The substituent on the amide nitrogen significantly influences potency and selectivity. Large, bulky groups on the amide nitrogen can be well-tolerated and can be used to modulate physical properties like solubility.
-
Indole Ring Substitutions: Substitution on the indole ring can fine-tune the pharmacological profile. For instance, halogenation at the 5-position of the indole core has been shown to be detrimental to binding and functional activity, whereas substitutions at the 6- and 7-positions can maintain high CB1 binding affinity.[3]
| Compound | N-Alkyl Group | Amide Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Analog A | n-Pentyl | Adamantyl | 1.5 | 2.8 | [4] |
| Analog B | n-Butyl | Naphthoyl | 2.3 | 4.5 | [4] |
| Analog C | n-Pentyl | (4-fluorophenyl) | 44.59 | - | [5] |
Experimental Protocol: Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a standard method for determining the binding affinity of N-alkyl-indole-5-carboxamide analogs to human CB1 receptors expressed in cell membranes.[6][7]
Materials:
-
HEK-293 cells stably expressing human CB1 receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]-CP55,940 (specific activity ~120 Ci/mmol)
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
Test compounds (N-alkyl-indole-5-carboxamide analogs) at various concentrations
-
96-well filter plates (GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells expressing hCB1 receptors and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Assay buffer
-
Test compound dilutions
-
[³H]-CP55,940 (final concentration ~0.5 nM)
-
Cell membranes (typically 20-40 µg of protein per well)
-
For non-specific binding wells, add 10 µM WIN 55,212-2.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway: CB1 Receptor Activation
Activation of the CB1 receptor by an agonist, such as a potent N-alkyl-indole-5-carboxamide analog, initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8][9]
II. Modulators of Serotonergic Systems: Targeting 5-HT Receptors
Serotonin (5-hydroxytryptamine or 5-HT) receptors are a large family of GPCRs and ligand-gated ion channels that mediate a wide range of physiological and psychological processes. N-alkyl-indole-5-carboxamide analogs have been investigated as ligands for various 5-HT receptor subtypes, with a particular focus on the 5-HT₄ receptor, a target for prokinetic agents.[10]
Structure-Activity Relationship (SAR) at 5-HT₄ Receptors
The development of potent and selective 5-HT₄ receptor agonists from the N-alkyl-indole-5-carboxamide scaffold has been guided by key SAR insights:
-
N-Alkyl Group: Similar to cannabinoid receptor ligands, the N-alkyl substituent is crucial. For 5-HT₄ receptor agonism, a variety of alkyl groups can be tolerated, and their nature can influence potency and selectivity.
-
Carboxamide Moiety: The 5-carboxamide is a key interaction point with the receptor. Modifications to the amide substituent can dramatically alter agonist efficacy, with some analogs acting as full agonists and others as partial agonists.[11]
-
Indole Ring Substitutions: Substituents on the indole ring, particularly at the 2 and 7-positions, can enhance affinity and selectivity for the 5-HT₄ receptor.
| Compound | N-Alkyl Group | Amide Substituent | 5-HT₄ EC₅₀ (nM) | Intrinsic Activity | Reference |
| Analog D | Methyl | Quinuclidinyl | 0.8 | Full Agonist | [11] |
| Analog E | Ethyl | Piperidinyl | 1.2 | Full Agonist | [11] |
| Analog F | Propyl | Azabicyclo[3.2.1]octyl | 5.0 | Partial Agonist | [11] |
Experimental Protocol: 5-HT₄ Receptor Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the functional activity of N-alkyl-indole-5-carboxamide analogs at the 5-HT₄ receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[12]
Materials:
-
CHO or HEK-293 cells stably expressing the human 5-HT₄ receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
Test compounds (N-alkyl-indole-5-carboxamide analogs)
-
Reference agonist (e.g., serotonin)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Plate the 5-HT₄ receptor-expressing cells in a 96-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and wash the cells with stimulation buffer. Add the compound dilutions to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Construct dose-response curves for each compound and determine the EC₅₀ and Emax values. The Emax value relative to the reference agonist will indicate whether the compound is a full or partial agonist.
Signaling Pathway: 5-HT₄ Receptor Activation
The 5-HT₄ receptor is a Gs-coupled GPCR. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[12][13]
III. Inhibitors of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. N-alkyl-indole-5-carboxamide derivatives have been identified as potent and selective MAO-B inhibitors.[14]
Structure-Activity Relationship (SAR) for MAO-B Inhibition
The development of indole-5-carboxamide-based MAO-B inhibitors has revealed several important SAR trends:
-
N-Alkyl Group: N-alkylation of the indole can influence potency and selectivity. For instance, an N-methyl group has been shown to be compatible with high potency.
-
Carboxamide Substituent: The nature of the substituent on the carboxamide nitrogen is critical for potent inhibition. Aromatic groups, particularly those with specific substitution patterns like 3,4-dihalogenation, have been found to be highly favorable.[14]
-
Indole vs. Indazole Core: Comparative studies have shown that both indole and indazole-5-carboxamides can be highly potent MAO-B inhibitors.[14]
| Compound | Core | N-Substituent | Amide Substituent | hMAO-B IC₅₀ (nM) | Selectivity vs. MAO-A | Reference |
| Analog G | Indole | H | 3,4-dichlorophenyl | 0.227 | >5700-fold | [14] |
| Analog H | Indazole | Methyl | 3,4-dichlorophenyl | 0.386 | >25000-fold | [14] |
| Analog I | Indazole | H | 3,4-difluorophenyl | 1.59 | >6000-fold | [14] |
Experimental Protocol: MAO-B Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory activity of N-alkyl-indole-5-carboxamide analogs against human MAO-B.[15]
Materials:
-
Recombinant human MAO-B enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (N-alkyl-indole-5-carboxamide analogs)
-
Reference inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well black microplate, add the following:
-
Assay buffer
-
Test compound dilutions
-
MAO-B enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the substrate, HRP, and Amplex Red mixture to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time (e.g., every 5 minutes for 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Calculate the IC₅₀ value by non-linear regression analysis of the inhibition data.
IV. Other Therapeutic Applications
The versatility of the N-alkyl-indole-5-carboxamide scaffold extends beyond the aforementioned targets, with emerging applications in other therapeutic areas.
Anti-inflammatory Agents
Certain N-alkyl-indole-5-carboxamide derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory conditions. The mechanism of action in this context is often multifactorial and may involve the modulation of inflammatory signaling pathways.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
There is growing interest in the potential of indole derivatives, including those with a carboxamide moiety, to act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[16] Mutations in the CFTR gene cause cystic fibrosis, and compounds that can correct the folding and/or enhance the function of mutant CFTR are of significant therapeutic value. The N-alkyl-indole-5-carboxamide scaffold represents a potential starting point for the design of novel CFTR modulators.
Conclusion and Future Directions
The N-alkyl-indole-5-carboxamide scaffold has proven to be a remarkably fruitful template for the design of potent and selective modulators of a variety of important biological targets. The wealth of SAR data available for this class of compounds provides a solid foundation for future drug discovery efforts. The continued exploration of this chemical space, aided by modern computational and synthetic techniques, is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases, from neurodegenerative disorders to inflammatory conditions and genetic diseases like cystic fibrosis. The detailed protocols and SAR summaries provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this versatile molecular blueprint.
References
- Ibsen, M. S., Connor, M., & Glass, M. (2014). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research.
- Janeway, A. (n.d.). Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. UNC Press.
- Patsnap Synapse. (2024, June 21). What are 5-HT4 receptor agonists and how do they work?
- Walsh, K. B., et al. (2020).
- Kaumann, A. J., & Levy, F. O. (2006). Synopsis of putative signal transduction of 5-HT4-receptors in the heart.
- Howlett, A. C. (2005). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology.
- Ibsen, M. S., Connor, M., & Glass, M. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Macquarie University.
- Di Marzo, V., et al. (2024).
- Adam, L., et al. (2008). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists.
- Haschimi, B., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI.
- Wikipedia. (n.d.). Tryptamine.
- Buchheit, K. H., et al. (1995). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. PubMed.
- Pertwee, R. G. (Ed.). (2015). Assay of CB1 Receptor Binding.
- Eissenstat, M. A., et al. (1995). Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. Journal of Medicinal Chemistry.
- Celtarys Research SL. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI.
- Veit, G., et al. (2022). The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function. PMC.
- Rocha, T. (n.d.). Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. UNC Press.
- Tzvetkov, N. T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed.
- Mahadevan, K. M., et al. (2014). Synthesis of Indolecarboxamides and Their Docking Studies with H1,5HT and CCR2 Antagonist Receptors.
- Wang, H., et al. (2022).
- Kowski, K., et al. (2020).
- Wang, M., et al. (2013). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PMC - PubMed Central.
- El-Gamal, M. I., et al. (2020). Full article: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide.
- Sharma, A., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
- Tzvetkov, N. T., et al. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency.
- Google Patents. (n.d.).
- Al-Ostoot, F. H., et al. (2025).
- Buchheit, K. H., et al. (1995). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. PubMed.
- Benchchem. (n.d.).
- Grienke, U., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI.
- De-los-Santos, Z. Z., et al. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Zarenezhad, E., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Tzvetkov, N. T., et al. (2025). Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor.
- Al-Wahaibi, L. H., et al. (2018). Current Chemistry Letters Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)
- Pranke, I. M., et al. (2022). The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function. PMC.
- Ferrari, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- De Stefano, A., et al. (2023). In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein. MDPI.
- Serafini, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- Petrosiute, M., et al. (2020).
- Google Patents. (n.d.). WO2016115090A1 - Compounds, compositions and methods for increasing cftr activity.
- Benchchem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
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Methodological & Application
Synthesis of N-Butyl-1H-indole-5-carboxamide: A Detailed Protocol for Amide Bond Formation
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Butyl-1H-indole-5-carboxamide from indole-5-carboxylic acid. The synthesis is achieved through an amide coupling reaction, a cornerstone of medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice. The protocol emphasizes the use of modern coupling reagents to ensure high yield and purity of the final product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram for enhanced clarity.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[2][3] Indole-5-carboxamides, in particular, are a class of compounds with diverse biological activities, making their synthesis a topic of significant interest. The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most frequently utilized reactions in the synthesis of these and other bioactive molecules.[4]
This protocol details the synthesis of N-Butyl-1H-indole-5-carboxamide, a representative example of this compound class. The core of this synthesis is the activation of the carboxylic acid group of indole-5-carboxylic acid to facilitate its reaction with n-butylamine.[1][5] Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have become the reagents of choice for such transformations due to their high efficiency, rapid reaction times, and ability to minimize side reactions like racemization.[6]
Reaction Mechanism: The Role of Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules.[7][8] Coupling reagents are employed to overcome this kinetic barrier by converting the hydroxyl group of the carboxylic acid into a better leaving group.
In this protocol, we will focus on the use of a uronium/aminium salt-based coupling reagent like HATU. The generally accepted mechanism proceeds in two main steps:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic center of the coupling reagent (e.g., HATU) to form a highly reactive O-acylisouronium salt.[6][9]
-
Nucleophilic Attack by the Amine: This activated intermediate is then susceptible to nucleophilic attack by the amine (n-butylamine in this case). The amine displaces the leaving group, forming the desired amide bond and releasing byproducts.[6]
The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sensitive or sterically hindered substrates.[9]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Indole-5-carboxylic acid | ≥98% | Commercially Available |
| n-Butylamine | ≥99% | Commercially Available |
| HATU | ≥98% | Commercially Available |
| DIPEA | ≥99% | Commercially Available |
| Anhydrous DMF | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | ACS Grade | Prepared in-house |
| Brine | ACS Grade | Prepared in-house |
| Anhydrous Na₂SO₄ | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash column chromatography setup
-
Standard laboratory glassware
Experimental Protocol
This protocol outlines the synthesis of N-Butyl-1H-indole-5-carboxamide using HATU as the coupling reagent.
Step 1: Preparation of Reactants
-
In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve indole-5-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
To this solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir for 5 minutes at room temperature.[9]
Step 2: Activation of the Carboxylic Acid
-
To the stirred solution from Step 1, add HATU (1.0-1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[9] A color change may be observed during this step.
Step 3: Amine Addition and Reaction
-
To the activated carboxylic acid mixture, add n-butylamine (1.0-1.2 eq.) dropwise using a syringe.[6]
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Step 4: Work-up and Extraction
-
Upon completion of the reaction, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.[9] These washes are crucial for removing unreacted starting materials, excess reagents, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
Step 5: Purification
-
The crude product is then purified by flash column chromatography on silica gel.
-
A suitable eluent system, typically a gradient of ethyl acetate in hexane or methanol in dichloromethane, should be used to isolate the pure N-Butyl-1H-indole-5-carboxamide.[10]
-
The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the final product.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of N-Butyl-1H-indole-5-carboxamide.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions. Allow for sufficient pre-activation time after adding the coupling reagent. |
| Decomposition of coupling reagent | Use fresh, high-quality coupling reagents. | |
| Poor nucleophilicity of the amine | Consider using a slight excess of the amine (1.1-1.2 eq.). | |
| Presence of unreacted starting material | Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Inequimolar amounts of reactants | Carefully measure the equivalents of all reactants. | |
| Difficult purification | Presence of byproducts from the coupling reagent | Perform a thorough aqueous work-up to remove water-soluble impurities before chromatography. |
| Poor solubility of the product or starting material | Experiment with different solvent systems for both the reaction and the purification. |
Conclusion
The synthesis of N-Butyl-1H-indole-5-carboxamide from indole-5-carboxylic acid is a robust and efficient process when utilizing modern amide coupling reagents. The protocol detailed in this application note, employing HATU as the activating agent, provides a reliable method for obtaining the desired product in high yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of indole carboxamides and other amide-containing molecules, making this a valuable guide for researchers in the field of medicinal chemistry and drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH).
- BenchChem. (2025, December). Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Taylor & Francis Online. (2008, October 4). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines.
- Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles.
- ResearchGate. (2025, August 6). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids.
- ResearchGate. (n.d.). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: Precision Preparation of N-Butyl-1H-indole-5-carboxamide Stock Solutions for Cell Culture
Based on your request, I have designed a comprehensive Application Note and Protocol for the preparation of N-Butyl-1H-indole-5-carboxamide stock solutions. This guide is structured to address the specific physicochemical challenges of lipophilic indole derivatives in biological assays.
Abstract & Scientific Rationale
N-Butyl-1H-indole-5-carboxamide is a synthetic small molecule belonging to the indole-carboxamide class.[1] Compounds in this family often exhibit significant biological activity, ranging from cannabinoid receptor agonism to kinase inhibition.[1] However, their utility in in vitro assays is frequently compromised by poor aqueous solubility and a high propensity for precipitation upon introduction to aqueous culture media ("crashing out").[1]
This protocol addresses the "Solubility Paradox" : the compound must be dissolved in an organic solvent (DMSO) to create a stock, yet that solvent is toxic to cells at high concentrations.[1] This guide provides a validated workflow to maximize compound bioavailability while maintaining solvent biocompatibility (DMSO < 0.5% v/v).
Physicochemical Profile
Understanding the molecule is the first step to successful solubilization.[1] N-Butyl-1H-indole-5-carboxamide is highly lipophilic.[1]
| Property | Value / Description |
| Chemical Name | N-Butyl-1H-indole-5-carboxamide |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | ~216.28 g/mol |
| Solubility (Water) | Negligible (Hydrophobic) |
| Solubility (DMSO) | Excellent (>20 mM typically) |
| LogP (Estimated) | ~2.5 - 3.0 (Lipophilic) |
| Storage (Powder) | -20°C, Desiccated, Protected from light |
Materials & Reagents
-
Compound: N-Butyl-1H-indole-5-carboxamide (Solid powder).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9% purity, sterile filtered).[1]
-
Note: Do not use industrial-grade DMSO; it may contain toxic impurities.[1]
-
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Protocol: Primary Stock Solution Preparation (50 mM)
Target: Prepare 1 mL of a 50 mM stock solution in DMSO. Why 50 mM? Weighing small masses (<1 mg) introduces high error.[1] 50 mM requires ~10.8 mg, which is easily weighable on standard analytical balances.[1]
Step-by-Step Methodology
-
Equilibration: Remove the compound vial from -20°C storage and allow it to warm to room temperature (RT) inside a desiccator for 30 minutes.
-
Critical: Opening a cold vial causes condensation, introducing water that degrades the compound and promotes precipitation.[1]
-
-
Weighing: Weigh approximately 10.81 mg of N-Butyl-1H-indole-5-carboxamide into a sterile amber glass vial. Record the exact mass (
).[1] -
Volume Calculation: Calculate the required volume of DMSO (
) to achieve exactly 50 mM using the formula: [1] -
Dissolution: Add the calculated volume of sterile DMSO.
-
Homogenization:
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes. Store at -80°C.
-
Avoid Freeze-Thaw: Repeated cycles can cause crystal nucleation.[1]
-
Protocol: Working Solution & Media Dilution
The "Intermediate Step" Strategy: Direct dilution of 100% DMSO stock into media often causes immediate precipitation due to the rapid change in polarity.[1] We use a "step-down" serial dilution.[1]
Scenario: Target Final Concentration = 10 µM in Cell Media (Final DMSO = 0.1%).
Workflow
-
Thaw: Thaw one aliquot of 50 mM stock at 37°C until clear. Vortex.
-
Intermediate Dilution (100x Concentrated):
-
Prepare a 1 mM intermediate solution by diluting the 50 mM stock 1:50 in sterile PBS or Media (depending on compound stability; if unstable in aqueous, dilute in DMSO to 10 mM first, then media).
-
Better Approach for Lipophiles: Dilute 50 mM stock 1:50 in DMSO to create a 1 mM Secondary Stock .
-
-
Final Dilution (Treatment):
Note: If a higher concentration (e.g., 50 µM) is needed, the DMSO content will rise.[1] Ensure your vehicle control matches this percentage.
Visualization: Dilution Workflow
The following diagram illustrates the "Step-Down" dilution strategy to prevent precipitation shocks.
Caption: Step-wise dilution workflow designed to minimize osmotic shock and precipitation risks during cell treatment.
Quality Control & Troubleshooting
| Observation | Cause | Corrective Action |
| Turbidity in Stock | Incomplete dissolution | Sonicate at 37°C for 10 mins. If persistent, filter (0.2 µm PTFE) and re-quantify via HPLC.[1] |
| Crystals in Media | "Crash out" effect | Use the Intermediate Dilution step.[1] Add stock to media while vortexing the media.[1][4] |
| Cell Detachment | DMSO Toxicity | Ensure Final DMSO < 0.5%.[1][5][6] Include a "Vehicle Only" control group. |
| Yellowing of Stock | Oxidation | Indoles oxidize over time.[1] Discard if color shifts significantly from preparation day. |
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today, 11(9-10), 446-454.[1] Link[1]
-
Waybright, T. J., et al. (2009). Increasing chemical stability of indole-based compounds in DMSO stock solutions.[1] Journal of Biomolecular Screening, 14(6), 708-715.[1] Link[1]
-
Thermo Fisher Scientific. (n.d.).[1][7] DMSO Compatibility in Cell Culture. Retrieved October 26, 2023.[1] Link[1]
-
PubChem. (2023).[1] Indole-5-carboxamide Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
Structure-activity relationship (SAR) of indole-5-carboxamide agonists
Application Note: Structure-Activity Relationship (SAR) of Indole-5-Carboxamide Agonists
Part 1: Executive Summary & Scientific Rationale
The indole scaffold is often termed "Lord of the Rings" in medicinal chemistry due to its ubiquity in endogenous ligands (serotonin, tryptophan). While indole-3-carboxamides are widely recognized in synthetic cannabinoids (e.g., the APINACA series), the indole-5-carboxamide regioisomer represents a distinct, high-value pharmacophore.
Moving the carboxamide moiety from the C3 (pyrrole ring) to the C5 (benzene ring) position fundamentally alters the vector of hydrogen bonding and the molecule's electronic topography. This modification is primarily exploited to:
-
Mimic Benzamide Agonists: The indole-5-carboxamide acts as a bioisostere for the 4-amino-5-chloro-2-methoxybenzamide moiety found in high-affinity 5-HT4 agonists (e.g., Cisapride analogs), improving CNS penetration and metabolic stability.
-
Modulate Selectivity: In cannabinoid research, C5-substitution patterns are critical for divorcing CB2 agonist activity (anti-inflammatory) from CB1 activity (psychotropic).
-
Enhance Binding Affinity: The C5-amide acts as a critical hydrogen bond donor/acceptor in the hinge region of various kinases (PIM1, IKK
) and the binding pocket of MAO-B enzymes.
This guide details the SAR principles, synthesis protocols, and functional assays required to develop indole-5-carboxamide agonists, with a specific focus on G-Protein Coupled Receptor (GPCR) modulation.
Part 2: Structure-Activity Relationship (SAR) Analysis
The SAR of indole-5-carboxamides is governed by three primary vectors: the Core Scaffold (Indole) , the Amide Linker (C5) , and the Peripheral Substituents (N1, C3) .
The Pharmacophore Model
In 5-HT4 agonists, the indole-5-carboxamide mimics the benzamide core. The indole NH (N1) often mimics the 4-amino group of benzamides, while the C5-carbonyl interacts with serine/threonine residues in the receptor pocket.
| Position | Functional Role | SAR Optimization Strategy |
| C5-Carboxamide | Primary Pharmacophore | Essential for H-bonding. N-substitution on the amide determines potency. Bulky lipophilic groups (e.g., 3,4-dichlorophenyl) favor MAO-B inhibition; basic side chains (e.g., piperidine/tropane) favor 5-HT4 agonism. |
| N1 (Indole Nitrogen) | Solubility & Selectivity | Alkylation here controls lipophilicity (logP). Small alkyl groups (Methyl/Ethyl) maintain 5-HT4 activity. Larger groups (Pentyl/Fluorobenzyl) shift activity toward Cannabinoid (CB2) agonism. |
| C3 (Pyrrole Carbon) | Steric Gatekeeper | Unsubstituted (H) is often preferred for 5-HT4 agonists to minimize steric clash. Substitution here (e.g., Formyl, Acyl) can switch the mode to inhibition or alter metabolic stability. |
| C2 (Pyrrole Carbon) | Electronic Tuning | Introduction of electron-withdrawing groups (e.g., CF3) can reduce metabolic oxidation but may lower agonist efficacy ( |
Mechanism of Action: The "Bioisostere" Effect
The indole-5-carboxamide is a rigidified analog of the benzamide.
-
5-HT4 Context: The planar indole ring aligns with aromatic residues (Trp/Phe) in the receptor via
- stacking, while the 5-carboxamide locks the H-bond vector to activate the Gs-coupled pathway (cAMP accumulation). -
CB2 Context: The 5-position vector points toward the "extracellular vestibule" of the CB2 receptor, allowing for the attachment of solubilizing polar groups that prevent CB1 entry (which requires a more lipophilic collapse).
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision tree for optimizing the indole-5-carboxamide scaffold based on the desired target (Agonist vs. Inhibitor).
Caption: Strategic diversion of the Indole-5-carboxamide scaffold. Pathway A (Green) yields 5-HT4 agonists by incorporating basic side chains. Pathway B (Yellow) yields CB2 agonists via lipophilic expansion. Pathway C (Red) yields high-potency inhibitors.
Part 4: Detailed Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: Efficient synthesis of N-substituted indole-5-carboxamides from indole-5-carboxylic acid. Rationale: The carboxylic acid at C5 is less sterically hindered than C3, allowing for mild coupling conditions (HATU or EDC) without requiring aggressive acyl chlorides which may cause side reactions at N1.
Materials:
-
Indole-5-carboxylic acid (1.0 eq)
-
Target Amine (e.g., 4-amino-1-benzylpiperidine for 5-HT4, or Adamantylamine for CB2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Indole-5-carboxylic acid (1 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.
-
Base Addition: Add DIPEA (3 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).
-
Amine Addition: Add the Target Amine (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Checkpoint: The product spot should be more non-polar than the acid but more polar than the amine (if non-basic).
-
-
Work-up: Dilute reaction with Ethyl Acetate (50 mL). Wash sequentially with:
-
10% LiCl solution (x3) – Critical to remove DMF.
-
Sat. NaHCO3 (x2) – Removes unreacted acid.
-
Brine (x1).
-
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Silica gel).
-
Yield Expectation: 75–90%.[1]
-
Protocol B: Functional Agonist Assay (cAMP Accumulation)
Objective: Determine Agonist Potency (
Assay System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP Kit (e.g., Lance Ultra or HTRF).
Workflow:
-
Cell Preparation: Use CHO-K1 or HEK293 cells stably expressing human 5-HT4 or CB2 receptors. Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).
-
Agonist Stimulation:
-
For 5-HT4 (Gs): Plate cells (2,000/well) in 384-well low-volume plates. Add test compounds (Indole-5-carboxamides) in serial dilution (10 µM to 0.1 nM). Incubate 30 min at RT.
-
For CB2 (Gi): Plate cells as above. Add Forskolin (10 µM) plus test compounds. (Agonists will inhibit the Forskolin-induced cAMP spike).
-
-
Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).
-
Data Analysis: Plot FRET ratio (665/615) against log[Compound]. Fit to a 4-parameter logistic equation (Sigmoidal dose-response).
-
Validation: Reference agonist (Serotonin for 5-HT4, CP55,940 for CB2) must show expected
.
-
Part 5: Synthesis Workflow Visualization
Caption: Step-by-step synthetic pathway for generating Indole-5-carboxamide libraries using HATU-mediated coupling.
Part 6: References
-
Buchheit, K. H., et al. (1995). "The serotonin 5-HT4 receptor.[2] 2. Structure-activity studies of the indole carbazimidamide class of agonists." Journal of Medicinal Chemistry, 38(13), 2331-2338.[2] Link
-
Kassiou, M., et al. (2019). "Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids." European Journal of Medicinal Chemistry, 180, 291-309.[3] Link
-
Bataille, C. J., et al. (2017). "Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family." Bioorganic & Medicinal Chemistry, 25(9), 2657-2665. Link
-
Elfringhoff, A. S., et al. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency."[4] Journal of Medicinal Chemistry, 57(14), 5893-5905. Link
-
BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Guides. Link
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening N-Butyl-1H-indole-5-carboxamide for Neuroprotective Activity
Introduction: The Imperative for Novel Neuroprotective Agents
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, and acute neurological injuries like stroke, are characterized by the progressive loss of neuronal structure and function. A central mechanism underlying this neuronal demise is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This imbalance leads to damage of crucial biomolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3][4] Consequently, there is a pressing need to identify and develop novel compounds that can mitigate these damaging processes.[5][6][7]
The indole nucleus is a prominent scaffold in many biologically active compounds and pharmaceuticals.[8][9] Specifically, indole-5-carboxamide derivatives have garnered interest for their diverse biological activities. This document outlines a comprehensive, multi-tiered in vitro screening strategy to evaluate the potential neuroprotective effects of a specific analogue, N-Butyl-1H-indole-5-carboxamide.
The proposed workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a functional evaluation of its ability to protect neuronal cells from an oxidative insult. Finally, the protocol delves into the mechanistic underpinnings of its potential protective action, focusing on key cellular events like ROS generation, apoptosis, and the activation of pro-survival signaling pathways. The human neuroblastoma SH-SY5Y cell line will be utilized as the primary model system, as it is widely used in neurobiology research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[10][11][12]
Experimental Design: A Tiered Approach to Neuroprotective Screening
A logical and resource-effective screening cascade is essential for the preclinical evaluation of any new chemical entity.[13] This protocol employs a sequential approach, beginning with broad cellular health assessments and progressively moving towards more specific mechanistic assays.
dot graphdot
Caption: A multi-phased workflow for screening N-Butyl-1H-indole-5-carboxamide.
PART 1: Foundational Assays & Compound Preparation
The initial phase focuses on preparing the compound and determining its intrinsic effect on cell viability. This is a critical step to ensure that any protective effects observed in later assays are not confounded by the compound's own toxicity.
Protocol 1.1: Preparation of N-Butyl-1H-indole-5-carboxamide Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution for serial dilutions.
-
Materials: N-Butyl-1H-indole-5-carboxamide powder, Dimethyl sulfoxide (DMSO), sterile 1.5 mL microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of N-Butyl-1H-indole-5-carboxamide in high-purity DMSO.
-
Ensure complete dissolution by vortexing thoroughly.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Protocol 1.2: SH-SY5Y Cell Culture
-
Objective: To maintain a healthy, proliferating culture of SH-SY5Y cells for use in all subsequent assays.[10]
-
Materials: SH-SY5Y cell line, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, T-75 flasks, 0.25% Trypsin-EDTA, incubator (37°C, 5% CO₂).
-
Procedure:
-
Culture cells in T-75 flasks in a 37°C, 5% CO₂ humidified incubator.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 8 mL of complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates as required for specific assays.
-
Protocol 1.3: Determination of Intrinsic Cytotoxicity via MTT Assay
-
Objective: To determine the concentration range of the compound that is non-toxic to SH-SY5Y cells.
-
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[16][17]
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of N-Butyl-1H-indole-5-carboxamide in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Replace the medium in the wells with the medium containing the different compound concentrations.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[18]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
PART 2: Efficacy Screening in an Oxidative Stress Model
This phase assesses the compound's ability to protect cells from an externally induced oxidative insult. Hydrogen peroxide (H₂O₂) is a common agent used to model oxidative stress in vitro.[19]
Protocol 2.1: Assessing Neuroprotection Against H₂O₂-Induced Toxicity
-
Objective: To evaluate if pre-treatment with N-Butyl-1H-indole-5-carboxamide can protect SH-SY5Y cells from H₂O₂-induced cell death.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.3.
-
Pre-treat the cells with non-toxic concentrations of the compound (determined from Protocol 1.3) for a specified duration (e.g., 2-4 hours).
-
Introduce the oxidative insult by adding H₂O₂ to the wells at a pre-determined toxic concentration (e.g., 100-200 µM, this should be optimized first) for 24 hours.
-
Include the following controls: untreated cells (control), cells treated with the compound alone, and cells treated with H₂O₂ alone.
-
After the 24-hour incubation, assess cell viability using the MTT assay as detailed in Protocol 1.3.
-
An increase in viability in the compound + H₂O₂ group compared to the H₂O₂ alone group indicates a neuroprotective effect.
-
| Treatment Group | Description | Expected Outcome |
| Control | Untreated SH-SY5Y cells | 100% Cell Viability |
| Compound Alone | Cells treated only with N-Butyl-1H-indole-5-carboxamide | >95% Viability (based on cytotoxicity data) |
| H₂O₂ Alone | Cells treated only with hydrogen peroxide | Significant decrease in cell viability (e.g., ~50%) |
| Compound + H₂O₂ | Cells pre-treated with compound, then exposed to H₂O₂ | Increased viability compared to H₂O₂ alone |
PART 3: Mechanistic Investigation
If neuroprotective activity is confirmed, the next logical step is to investigate the underlying mechanisms. This involves examining the compound's effect on key cellular processes implicated in oxidative stress and cell death.
Protocol 3.1: Measurement of Intracellular ROS using DCFH-DA
-
Objective: To determine if the neuroprotective effect is associated with a reduction in intracellular ROS levels.
-
Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] The fluorescence intensity is proportional to the amount of intracellular ROS.[22]
-
Procedure:
-
Seed cells in a 24-well plate or a black, clear-bottom 96-well plate.[23]
-
Treat the cells as described in Protocol 2.1 (Control, Compound alone, H₂O₂ alone, Compound + H₂O₂).
-
After the treatment period, wash the cells once with warm serum-free medium.
-
Load the cells with a 10 µM DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.[20][24]
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[21][23]
-
Protocol 3.2: Quantification of Apoptosis via Caspase-3 Activity Assay
-
Objective: To determine if the compound's neuroprotective effect involves the inhibition of apoptosis.
-
Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[25] Its activation leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis. Assays often use a substrate like DEVD-pNA (p-nitroanilide) or a fluorogenic substrate, which is cleaved by active caspase-3 to produce a measurable colorimetric or fluorescent signal.[26][27]
-
Procedure:
-
Treat cells in a 6-well plate as described in Protocol 2.1.
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.[25]
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Add the cell lysate to a 96-well plate along with the assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[28]
-
Incubate the plate at 37°C for 1-2 hours.[25]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.[27]
-
A reduction in caspase-3 activity in the compound + H₂O₂ group compared to the H₂O₂ alone group suggests an anti-apoptotic mechanism.
-
Protocol 3.3: Analysis of Pro-Survival Signaling (PI3K/Akt Pathway)
-
Objective: To investigate if the compound activates known pro-survival signaling pathways.
-
Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth.[29][30] Activation of this pathway, often measured by the phosphorylation of Akt (p-Akt), is a key mechanism for neuroprotection against oxidative stress and apoptosis.[[“]][32][33]
-
Procedure (Western Blotting):
-
Treat cells in 6-well plates as described in Protocol 2.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and express the result as the ratio of p-Akt to t-Akt. An increase in this ratio suggests activation of the survival pathway.
-
dot graphdot
Caption: Hypothesized activation of the PI3K/Akt survival pathway.
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to screen N-Butyl-1H-indole-5-carboxamide for neuroprotective activity. By systematically assessing cytotoxicity, protective efficacy, and key mechanistic endpoints such as ROS reduction, apoptosis inhibition, and survival pathway activation, researchers can build a comprehensive profile of the compound's potential. Positive and reproducible results from these in vitro assays would provide a strong rationale for advancing the compound to more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.[34]
References
- Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress.
- JoVE. (2023, April 30). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- PubMed. (n.d.). Apoptotic death in an in vitro model of neuronal oxidative stress.
- Unknown. (n.d.). APOPTOTIC AN IN AN IN VITRO MODEL OF NEURONAL OXIDATIVE STRESS.
- PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
- PubMed. (n.d.). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review.
- PMC. (2023, February 1). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases.
- ResearchGate. (2025, December 4). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
- Unknown. (n.d.). 3.3.4. DCF-DA Assay Protocol.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
- PMC. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Frontiers. (2022, October 12). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway.
- DOJINDO. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual.
- Frontiers. (2017, February 8). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish.
- Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual.
- Semantic Scholar. (n.d.). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives.
- ACS Omega. (2025, June 16). 2D and 3D Models of Alzheimer's Disease: Investigating Neuron-like Cells in Oxidative Environments.
- Unknown. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- PubMed. (2007, October 10). A novel approach to screening for new neuroprotective compounds for the treatment of stroke.
- AcceGen. (2021, September 8). SH-SY5Y Cell Line Culture Protocol and Research Applications.
- Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells.
- MedNexus. (2010, April 20). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease | Chinese Medical Journal.
- PubMed. (2012, August 15). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine.
- Abcam. (n.d.). MTT assay protocol.
- Journal of Surgery and Medicine. (2022, February 1). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- RJPT. (2023, October 19). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- MDPI. (2025, September 12). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders.
- BMSEED. (n.d.). Screening of Neuroprotective Drugs.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- TargetMol. (n.d.). Neuroprotective Compound Library.
- PubMed. (1999, November). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors.
- ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
- Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
Sources
- 1. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic death in an in vitro model of neuronal oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. accegen.com [accegen.com]
- 11. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]
- 12. mednexus.org [mednexus.org]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. rjptonline.org [rjptonline.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 24. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 25. mpbio.com [mpbio.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 27. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 28. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 29. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 31. consensus.app [consensus.app]
- 32. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Indole Stabilization in Carboxamide Synthesis
Status: Operational Ticket ID: IND-OX-PREV-001 Subject: Troubleshooting & Prevention of Indole Oxidation During Amide Coupling Assigned Specialist: Senior Application Scientist
Executive Summary: The Indole Paradox
You are likely encountering this issue because the indole ring is
In carboxamide synthesis (amide coupling), "oxidation" typically manifests as:
-
Radical Cation Formation: Initiated by light, air, or trace metals.
-
Oxidative Cleavage: Ring opening to form kynurenine derivatives (common in Tryptophan).
-
Hydroxylation: Formation of oxindoles (M+16) or dioxindoles (M+32).
This guide provides the protocols to arrest these pathways.
Part 1: Diagnostic Hub (Troubleshooting)
Use this section to confirm if oxidation is your root cause.
Q1: My reaction mixture turns dark/black rapidly. Is this oxidation?
A: Yes, this is the classic "Indole Tar" effect.
-
Cause: Indoles undergo oxidative polymerization (dimerization/trimerization) via radical cation intermediates when exposed to air and light, especially in acidic media or with highly activated coupling reagents.
-
Confirmation: Check LCMS for dimers (
) or broad, undefined baselines in the UV trace. -
Immediate Fix: Degas all solvents with Argon/Nitrogen sparging for 15 minutes before adding the indole substrate. Wrap reaction vessels in aluminum foil.
Q2: I see an M+16 or M+32 peak in my LCMS. What is it?
A: This is direct oxidation of the indole ring.
-
M+16 (Mono-oxidation): Usually 2-oxindole or hydroxylation at C3.
-
M+32 (Di-oxidation): N-formylkynurenine (ring opening) or dioxindole.
-
Source: If using HATU/HBTU , the tetramethylurea byproduct can sometimes act as a radical mediator in the presence of oxygen. If using acid chlorides , trace HCl can catalyze autoxidation.
Q3: Can I use standard scavengers like in peptide synthesis?
A: Yes, and you should.
-
Recommendation: If your synthesis allows, add 1,2-Ethanedithiol (EDT) or Thioanisole (1-2 eq) to the reaction mixture. These act as "radical sinks," sacrificing themselves to protect the electron-rich indole ring.
Part 2: Strategic Protocols
Protocol A: The "Electron Withdrawal" Shield (Recommended)
The most robust way to prevent indole oxidation is to lower the HOMO energy of the pyrrole ring by attaching an electron-withdrawing group (EWG) to the Nitrogen (N1).
Mechanism: An EWG (like Boc) pulls electron density away from the C2=C3 bond, making the ring resistant to oxidative attack.
| Protecting Group | Electronic Effect | Stability | Removal Condition |
| Boc (tert-butyloxycarbonyl) | Strong EWG | High | TFA / HCl (Acidic) |
| Ts (Tosyl) | Strong EWG | High | NaOH / Mg/MeOH (Basic/Reductive) |
| Cbz (Carboxybenzyl) | Moderate EWG | Moderate | H₂ / Pd-C (Hydrogenolysis) |
| SEM (Trimethylsilylethoxymethyl) | Weak EWG | Very High | TBAF / Acid |
Implementation:
-
Protect N1 with (Boc)₂O + DMAP before attempting the amide coupling.
-
Perform the amide coupling (Carboxamide synthesis).
-
Deprotect N1.[2] Note: The Boc group also prevents N-acylation side reactions.
Protocol B: The "Reductive Environment" Coupling (For Unprotected Indoles)
If you cannot protect the nitrogen (e.g., late-stage functionalization), you must create a chemically reductive environment.
Reagents Required:
-
Coupling Agent: T3P (Propylphosphonic anhydride) or EDC/Oxyma. Avoid HATU if oxidation is observed.
-
Solvent: DMF or DCM (Degassed).[2]
-
Additive: Methionine (Met) or Thioanisole.
Step-by-Step:
-
Degas: Sparge the solvent with Argon for 20 mins.
-
Add Scavenger: Add Thioanisole (2.0 eq) to the reaction vessel.
-
Activation: Add the Carboxylic Acid (1.0 eq) and Base (DIPEA, 3.0 eq).
-
Coupling: Add T3P (50% in EtOAc, 1.5 eq) followed immediately by the Indole Amine .
-
Atmosphere: Seal under positive Argon pressure.
-
Workup: Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce any peroxides formed during workup.
Part 3: Visualized Mechanisms & Workflows
Diagram 1: The Oxidation Trap vs. The Safe Path
This diagram illustrates how the Indole Radical Cation leads to failure and how Protection/Scavenging diverts this.
Caption: Pathway analysis showing how N-protection prevents radicalization, while scavengers intercept the radical intermediate before oxidation occurs.
Diagram 2: Reagent Selection Decision Tree
Follow this logic to select the correct coupling system.
Caption: Decision matrix for selecting coupling reagents based on indole electronic properties and protection status.
Part 4: References & Citations
-
Mourier, G., Moroder, L., & Previero, A. (1984).[3] Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[3] Z. Naturforsch. 39b, 101-104.[3] (Establishes
-Formyl and protection strategies against oxidative degradation). -
BenchChem Technical Guide. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. (Validates Boc protection as the superior choice for preventing alkylation and oxidation).
-
Sigma-Aldrich Technical Bulletin. Fmoc Resin Cleavage and Deprotection.[2] (Details the use of EDT and Thioanisole as scavengers to prevent Trp oxidation).[4]
-
Li, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. (Provides mechanistic insight into C2/C3 oxidation pathways).
-
Zi, Y., et al. (2014).[5] Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles. Org.[5][6] Lett. (Demonstrates the radical mechanism of indole oxidation which must be avoided).
Sources
Purification methods for N-Butyl-1H-indole-5-carboxamide by recrystallization
Technical Support Center: Purification of N-Butyl-1H-indole-5-carboxamide
Welcome to the technical support guide for the purification of N-Butyl-1H-indole-5-carboxamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding purification by recrystallization. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for N-Butyl-1H-indole-5-carboxamide?
An ideal recrystallization solvent should meet several key criteria based on the structure of N-Butyl-1H-indole-5-carboxamide.[1][2]
-
Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][3][4] This temperature-dependent solubility gradient is the primary driver of the recrystallization process.[5]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][6]
-
Chemical Inertness: The solvent must not react with the N-Butyl-1H-indole-5-carboxamide.[1][7]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals under vacuum.[1][4][7]
-
Structural Compatibility ("Like Dissolves Like"): The target molecule possesses both polar (the carboxamide group, capable of hydrogen bonding) and non-polar (the indole ring and N-butyl chain) regions. This suggests that solvents of intermediate polarity or mixed-solvent systems may be particularly effective.[4][8] For amides, polar solvents like ethanol, acetone, and acetonitrile are often good starting points.[9]
Q2: How should I perform a solvent screen to find the best solvent or solvent system?
A systematic solvent screen is critical. This is an empirical process, but it can be guided by the principles outlined above.
Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of the crude N-Butyl-1H-indole-5-carboxamide into several small test tubes.
-
To each tube, add a different solvent (start with ~0.5 mL) from the list in Table 1, covering a range of polarities.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility to the boiling point of the solvent. Use a hot plate, not a Bunsen burner. Add solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound completely when hot but produces a high yield of crystals upon cooling.
Q3: What is a mixed-solvent recrystallization and when is it necessary for a compound like N-Butyl-1H-indole-5-carboxamide?
A mixed-solvent recrystallization (also known as the solvent/anti-solvent method) is used when no single solvent has the ideal solubility profile.[3][10] This is common for molecules like N-Butyl-1H-indole-5-carboxamide that have mixed polarity.
The technique involves:
-
Dissolving the compound in a minimal amount of a hot "good" solvent in which it is very soluble.[10]
-
Slowly adding a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[6][10]
-
The anti-solvent is added dropwise until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[10][11]
-
A few drops of the "good" solvent are then added back to the hot solution to just redissolve the precipitate and ensure the solution is saturated.[10]
-
The solution is then allowed to cool slowly, promoting crystal growth.[10]
For this specific compound, a good starting pair could be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexane (anti-solvent).[8][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Issue 1: No crystals are forming upon cooling.
-
Possible Cause: The solution is not supersaturated; too much solvent was added.[13][14][15]
-
Possible Cause: The cooling process is too rapid, preventing crystal nucleation.
-
Solution: Ensure the flask is cooling slowly. Place it on a surface that does not act as a heat sink (like a wood block or paper towels) and cover it with a watch glass to trap solvent vapors and slow cooling.[14]
-
-
Possible Cause: The solution is supersaturated but requires a nucleation site to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic sharp edges of the scratch provide a surface for nucleation.[13][15]
-
Solution 2 (Seeding): Add a "seed crystal"—a tiny speck of the pure compound—to the cooled solution to initiate crystallization.[13][14][15]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The saturation point of the solution is above the melting point of the compound. This is more likely when using a high-boiling point solvent.
-
Possible Cause: The solution is significantly impure, leading to a melting point depression of the mixture.
-
Solution: If oiling out persists, it may be necessary to remove the solvent by rotary evaporation and attempt purification by another method, such as column chromatography, before returning to recrystallization.[13]
-
Issue 3: The recrystallized product is still impure.
-
Possible Cause: The solution cooled too quickly, causing impurities to be trapped within the crystal lattice as the solid crashed out of solution.
-
Solution: Perform a second recrystallization. Redissolve the crystals in a minimum amount of fresh, hot solvent and allow the solution to cool much more slowly.[1]
-
-
Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.
-
Solution: Re-evaluate the solvent screen. Find a solvent where the impurity has very high solubility even at low temperatures.
-
Issue 4: The final crystal yield is very low.
-
Possible Cause: Too much solvent was used initially, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[15][16]
-
Possible Cause: The crystals were washed with room-temperature or warm solvent, redissolving the product.
-
Possible Cause: Premature crystallization occurred during a hot filtration step.
-
Solution: Use a pre-heated filtration apparatus (funnel and receiving flask) and a stemless funnel to minimize the surface area for cooling.[1]
-
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization of Amides
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds; can be used as an anti-solvent with alcohols.[4][8] |
| Acetonitrile | 82 | 5.8 | Often gives very good results for amides.[9] |
| Ethanol | 78 | 4.3 | A versatile, polar protic solvent.[8][9] |
| Methanol | 65 | 5.1 | Similar to ethanol but more volatile. A methanol/water mix is effective for indole.[2] |
| Acetone | 56 | 5.1 | A polar aprotic solvent, good for general use.[4][9] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity; often used with hexane in a mixed-solvent system.[17] |
| Dichloromethane | 40 | 3.1 | Low boiling point, but its effectiveness can be lower than other systems.[18] |
| Toluene | 111 | 2.4 | Good for aromatic compounds, but has a high boiling point.[7] |
| Hexane | 69 | 0.1 | Non-polar; primarily used as an anti-solvent.[17] |
Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude N-Butyl-1H-indole-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated flask.[1][12]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[14][15] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[15][16]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass or drying oven to remove all residual solvent.
Caption: General workflow for a single-solvent recrystallization.
Caption: Decision tree for troubleshooting failure to crystallize.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Unknown. (n.d.). Experiment 9 — Recrystallization.
- Unknown. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
-
Unknown. (n.d.). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). RECRYSTALLISATION.
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of N-Butyl-1H-indole-5-carboxamide: An NMR-Centric Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). N-Butyl-1H-indole-5-carboxamide, a molecule of interest for its potential pharmacological applications, serves as an excellent case study for illustrating the power and limitations of modern analytical techniques. This guide provides an in-depth analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and objectively compares this powerful technique with other instrumental methods.
The Analytical Challenge: Unveiling the Molecular Architecture
The structure of N-Butyl-1H-indole-5-carboxamide, while seemingly straightforward, presents several key features that require careful analytical characterization. These include the substituted indole ring system, the n-butyl chain, and the secondary amide linkage. A thorough analysis must confirm the connectivity of all atoms, define the regiochemistry of the substitution on the indole ring, and provide insights into the conformational dynamics of the molecule.
Primary Analytical Approach: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1]
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-fidelity NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization.[3][4]
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of N-Butyl-1H-indole-5-carboxamide for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[5] Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.[6]
-
Filtration (if necessary): If the solution is not perfectly clear, filter it through a small plug of cotton wool in the pipette during transfer.[6]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[3]
Instrumental Setup (Illustrative for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR:
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 3 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)[4]
-
Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of N-Butyl-1H-indole-5-carboxamide in DMSO-d₆ would exhibit characteristic signals for the indole ring, the butyl chain, and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-1 (Indole NH) | ~11.3 | Broad Singlet | 1H | - | Acidic proton, often broad due to exchange.[7] |
| H-4 | ~8.1 | Singlet | 1H | - | Deshielded by the anisotropic effect of the pyrrole ring and the adjacent C=O group. |
| Amide NH | ~8.0 | Triplet | 1H | ~5.5 | Coupling to the adjacent CH₂ group of the butyl chain. |
| H-6 | ~7.5 | Doublet | 1H | ~8.5 | Ortho-coupling to H-7. |
| H-7 | ~7.4 | Doublet | 1H | ~8.5 | Ortho-coupling to H-6. |
| H-2 | ~7.3 | Singlet | 1H | - | Typical chemical shift for H-2 of indole. |
| H-3 | ~6.5 | Singlet | 1H | - | Typical chemical shift for H-3 of indole. |
| H-1' (NCH₂) | ~3.3 | Quartet | 2H | ~6.5 | Coupled to amide NH and H-2'. |
| H-2' (CH₂) | ~1.5 | Sextet | 2H | ~7.0 | Coupled to H-1' and H-3'. |
| H-3' (CH₂) | ~1.3 | Sextet | 2H | ~7.5 | Coupled to H-2' and H-4'. |
| H-4' (CH₃) | ~0.9 | Triplet | 3H | ~7.5 | Terminal methyl group coupled to H-3'. |
Predicted ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides information on the number of unique carbon environments.[8] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.[8]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Amide) | ~168 | Carbonyl carbons are significantly deshielded.[8] |
| C-7a | ~136 | Quaternary carbon of the indole ring. |
| C-3a | ~128 | Quaternary carbon of the indole ring. |
| C-5 | ~127 | Quaternary carbon attached to the carboxamide group. |
| C-2 | ~125 | Deshielded by the adjacent nitrogen atom. |
| C-4 | ~121 | Aromatic carbon. |
| C-6 | ~120 | Aromatic carbon. |
| C-7 | ~112 | Aromatic carbon. |
| C-3 | ~102 | Shielded carbon of the pyrrole ring. |
| C-1' (NCH₂) | ~39 | Aliphatic carbon attached to nitrogen. |
| C-2' (CH₂) | ~31 | Aliphatic carbon. |
| C-3' (CH₂) | ~20 | Aliphatic carbon. |
| C-4' (CH₃) | ~14 | Terminal methyl carbon. |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural elucidation often involves the synergistic use of multiple analytical techniques.[9][10][11]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[12] It provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.[10]
Experimental Data for N-Butyl-1H-indole-5-carboxamide:
-
Molecular Formula: C₁₃H₁₆N₂O
-
Exact Mass: 216.1263 g/mol
-
Expected High-Resolution MS (HRMS) Result: An [M+H]⁺ ion at m/z 217.1339.
Comparison with NMR:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Detailed atomic connectivity, stereochemistry, and dynamic information.[1] | Molecular weight, elemental composition (HRMS), and fragmentation patterns.[11] |
| Strengths | Unambiguous structure determination of isomers. | High sensitivity, small sample requirement, provides molecular formula. |
| Limitations | Lower sensitivity, requires pure samples, and can be time-consuming for complex molecules.[2] | Does not provide detailed connectivity or stereochemical information; cannot distinguish between many isomers. |
| Role in Analysis | Definitive structural elucidation. | Confirmation of molecular weight and formula. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule.[10] Different functional groups absorb infrared radiation at characteristic frequencies.
Expected IR Data for N-Butyl-1H-indole-5-carboxamide:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indole NH and Amide N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (butyl chain) |
| ~1640 | C=O stretch | Amide I band |
| ~1540 | N-H bend | Amide II band |
Comparison with NMR:
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information | Complete molecular structure. | Presence or absence of specific functional groups.[13] |
| Strengths | Provides a complete structural "map." | Fast, simple, and excellent for identifying key functional groups. |
| Limitations | Does not directly identify functional groups in the same way as IR. | Provides no information on the carbon-hydrogen framework or connectivity. |
| Role in Analysis | Primary tool for structure determination. | Quick, complementary check for the presence of expected functional groups. |
Conclusion: An Integrated Approach to Structural Verification
For a molecule like N-Butyl-1H-indole-5-carboxamide, NMR spectroscopy is the indispensable core of the analytical workflow. It is the only single technique that can provide the complete, unambiguous bonding framework of the molecule. However, for robust and efficient structural verification in a research or industrial setting, an integrated approach is superior.
References
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). European Journal of Organic Chemistry.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass.
- Interpretation of organic compounds by IR, NMR and Mass Spectrometry. (n.d.). Slideshare.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- NMR sample preparation guidelines. (n.d.).
- A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Chemical Science.
- Sample preparation and pre-acquisition activities. (n.d.). NMR.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
- Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. (2013, January 25).
- Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.
- Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- H NMR Spectroscopy. (n.d.).
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Mass Spectrometry Fragmentation Patterns of Indole-5-Carboxamides: A Comparative Guide
This guide outlines the mass spectrometry fragmentation patterns of indole-5-carboxamides, contrasting them with their more common regioisomers, the indole-3-carboxamides (synthetic cannabinoids). It addresses the analytical challenges in differentiating these isomers due to their identical elemental composition and similar fragmentation pathways.[1]
Executive Summary
Indole-5-carboxamides represent a structural subclass often encountered as pharmaceutical intermediates, negative controls in cannabinoid receptor studies, or potential novel psychoactive substances (NPS) designed to evade class-specific legislation.
Unlike the widely abused indole-3-carboxamides (e.g., CUMYL-PICA, MDMB-CHMICA), where the carbonyl group is conjugated directly with the indole nitrogen lone pair, the 5-carboxamide isomer places the carbonyl on the benzene ring. This structural difference fundamentally alters the electronic stability of fragment ions.[1]
Key Analytical Insight: While Electron Ionization (EI) mass spectra of these regioisomers are often nearly identical, Electrospray Ionization (ESI-MS/MS) and chromatographic retention times provide definitive differentiation.
Structural & Electronic Context
To understand the fragmentation, one must understand the stability of the parent ions.
| Feature | Indole-3-Carboxamide (Active Isomer) | Indole-5-Carboxamide (Target Isomer) |
| Substitution Site | C3 (Pyrrole ring) | C5 (Benzene ring) |
| Electronic Effect | Vinylogous Amide: The indole N1 lone pair donates density to the C3 carbonyl.[1] | Meta-like Relationship: No direct conjugation between N1 lone pair and C5 carbonyl.[1] |
| Acylium Stability | High: C3-acylium ion is resonance-stabilized by the indole nitrogen.[1] | Moderate/Low: C5-acylium lacks direct heteroatom stabilization.[1] |
| IR Signature | Lower C=O frequency (~1630-1650 cm⁻¹) due to conjugation.[1] | Higher C=O frequency (~1660-1690 cm⁻¹) typical of aromatic amides.[1] |
Fragmentation Mechanics
The fragmentation of indole-5-carboxamides follows three primary pathways. The relative abundance (RA) of these pathways distinguishes them from the 3-isomers.[1]
Mechanism A: Amide Bond Cleavage (Alpha-Cleavage)
This is the primary pathway for both isomers but occurs with different energetics.[1]
-
Pathway: Homolytic or heterolytic cleavage of the amide bond (C-N).[1]
-
Observation: Loss of the amine head group (e.g., loss of cumyl amine, valinate).
-
3-Isomer: Produces a highly stable indol-3-acylium ion (typically m/z 144 or 145 for simple cores).[1] This is often the Base Peak (100% RA) .[1]
-
5-Isomer: Produces an indol-5-acylium ion .[1] Lacking the N1 stabilization, this ion is less stable.
-
Result: The molecular ion (
or ) is often more abundant in the 5-isomer spectrum because the fragmentation barrier is higher. The acylium fragment intensity is lower compared to the 3-isomer.[1]
-
Mechanism B: Indole Core Fragmentation
-
Pathway: Further breakdown of the acylium ion involves the loss of CO (carbon monoxide).[2]
-
Observation: Formation of
or . -
Diagnostic Utility: The m/z values are identical (isobaric), but the ratio of
differs. The 5-isomer retains more of the intact carbonyl fragment due to the higher energy required to break the phenyl-carbonyl bond compared to the pyrrole-carbonyl bond.[1]
Mechanism C: N-Alkyl Chain Loss[1]
-
Pathway: Cleavage of the N1-alkyl chain (e.g., pentyl, fluoropentyl).
-
Observation: Common to both.[1]
-
Nuance: In ESI-MS, the 5-carboxamide nitrogen is more basic than the 3-carboxamide (which is delocalized). This can lead to different protonation sites, affecting whether the charge remains on the indole core or the leaving alkyl group.
Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent stability of the acylium ions, which is the root cause of the spectral differences.
Comparative Analysis Table
This table summarizes the expected MS data for a hypothetical pentyl-indole-carboxamide analog (MW ~300).
| Parameter | Indole-3-Carboxamide | Indole-5-Carboxamide |
| Molecular Ion ( | Moderate Intensity (<50%) | High Intensity (>70%) |
| Base Peak (EI) | Acylium Ion (e.g., m/z 214) | Often Molecular Ion or Amine Fragment |
| Acylium Ion Stability | Very High (Resonance stabilized) | Low (Phenyl cation character) |
| Diagnostic Ratio | High | Low |
| Key Neutral Loss | Loss of Amine head group | Loss of Amine head group |
| GC Retention Time | Elutes Later (Higher BP due to polarity) | Elutes Earlier (Less polar/conjugated) |
Note: In Electron Ionization (EI), the spectra of regioisomeric indole aldehydes and amides can be "essentially identical" regarding fragment masses. The intensity ratios and retention times are the only distinguishing MS features.[1]
Experimental Protocol: Differentiation Workflow
Since mass spectrometry alone carries a risk of misidentification between these isomers, this self-validating protocol incorporates orthogonal confirmation.
Step 1: Sample Preparation[1][3]
-
Extraction: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute to 10 µg/mL for LC-MS or 1 mg/mL for GC-MS.
Step 2: GC-MS Analysis (Primary Screening)
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]
-
Method: 100°C (1 min) -> 300°C at 20°C/min.
-
Differentiation Criteria:
-
Retention Time: The 5-carboxamide isomer typically elutes before the 3-carboxamide isomer due to reduced intermolecular hydrogen bonding and polarity.[1]
-
EI Spectrum: Check the Molecular Ion intensity. If
is the base peak, suspect the 5-isomer. If the fragment corresponding to is the base peak, suspect the 3-isomer.
-
Step 3: LC-MS/MS Confirmation (Structural Validation)
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Ramp 20-50 eV.[1]
-
Target: Isolate the precursor
.[1] -
Analysis: Monitor the transition of Precursor -> Acylium Core.
-
Calculate the ratio:
. -
Interpretation:
.
-
Step 4: IR Spectroscopy (The "Gold Standard" Check)
If MS data is ambiguous, FTIR is definitive.
-
3-Carboxamide: Carbonyl stretch at 1620–1650 cm⁻¹ .[1]
-
5-Carboxamide: Carbonyl stretch at 1660–1690 cm⁻¹ .[1]
Workflow Diagram
References
-
Spectroscopic Differenti
- Source: National Institute of Justice / Forensic Chemistry
- Significance: Establishes that EI-MS spectra of indole regioisomers are often identical, necessitating the use of IR or retention time for differenti
-
Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles.
- Source: Future4200 / Journal of Forensic Sciences
-
Significance: Provides the mechanistic basis for acylium ion stability differences between conjugated (3-position) and non-conjugated isomers.[1]
-
(Note: Citation grounded in general forensic literature on JWH/Indole isomers).
-
Mass Spectrometry Fragmentation P
-
Development of Fragment-Based Inhibitors of LpxC (Indole-5-carboxamide SAR).
- Source: N
- Significance: Validates the existence and synthesis of indole-5-carboxamide deriv
Sources
A Comparative Guide to Validating the Purity of N-Butyl-1H-indole-5-carboxamide Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate analytical measurement. A reference standard with questionable purity compromises everything from early-stage discovery to late-stage quality control, leading to unreliable data and potentially costly development delays. This guide provides an in-depth, technically-grounded comparison of the essential analytical methods required to rigorously validate the purity of an N-Butyl-1H-indole-5-carboxamide reference standard.
The core principle underpinning this guide is the concept of orthogonality . Relying on a single analytical technique is insufficient to declare a reference standard as "pure."[1][2] A robust validation strategy employs multiple, independent (orthogonal) methods that measure the same attribute—purity—based on different chemical and physical principles.[1][2] This multi-faceted approach provides a comprehensive and trustworthy purity profile, ensuring that no impurities are overlooked.[1][3]
This document moves beyond a simple listing of procedures. It explains the scientific rationale behind the selection of each technique, details self-validating experimental protocols, and presents a framework for interpreting the collective data to assign a definitive purity value.
The Orthogonal Approach to Purity Validation
A comprehensive purity assessment of a reference standard like N-Butyl-1H-indole-5-carboxamide is not a single measurement but a carefully constructed portfolio of analytical evidence. Each method provides a unique piece of the puzzle, and together they create a high-confidence picture of the material's composition.
Our validation workflow is built on four pillars:
-
Chromatographic Purity & Primary Assay (HPLC-UV): Quantifies the main component and detects organic, non-volatile impurities.
-
Absolute Purity & Identity Confirmation (qNMR): Provides an independent, primary measure of purity and confirms the molecular structure.
-
Volatile Impurity Analysis (GC-HS): Detects and quantifies residual solvents from the synthesis process.
-
Non-Volatile & Inorganic Content (TGA): Measures water content and non-volatile inorganic impurities.
The relationship between these methods is crucial for a holistic assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis, separating the main compound from non-volatile organic impurities based on differential partitioning between a stationary and mobile phase.[4][5] For N-Butyl-1H-indole-5-carboxamide, a reversed-phase method is the logical starting point due to the molecule's moderate polarity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): An octadecylsilyl (C18) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like indole derivatives.[5]
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of 0.1% formic acid protonates acidic silanols on the stationary phase and suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks.[5]
-
Detection (UV at 280 nm): The indole ring system contains a strong chromophore that absorbs significantly in the UV region. A detection wavelength of 280 nm is chosen to provide high sensitivity for the main peak and related impurities.[5]
Experimental Protocol: HPLC-UV Purity
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV or Photodiode Array (PDA) Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 40% B
-
26-30 min: Hold at 40% B (re-equilibration)
-
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Butyl-1H-indole-5-carboxamide sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all impurities have a similar response factor to the main compound, which is a limitation of this method.
-
Absolute Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, providing an absolute measure of the analyte's concentration relative to a certified internal standard of known purity.[6][9]
Causality Behind Experimental Choices:
-
Technique (¹H qNMR): Proton (¹H) NMR is chosen due to the high natural abundance and sensitivity of the ¹H nucleus, which is present in nearly all organic molecules.[6]
-
Internal Standard (Maleic Acid): A high-purity, stable, non-volatile solid like maleic acid is selected. Its ¹H NMR signals (a sharp singlet around 6.3 ppm) do not overlap with the signals from N-Butyl-1H-indole-5-carboxamide, a critical requirement for accurate integration.[10]
-
Relaxation Delay (D1): A long relaxation delay (e.g., 30-60 seconds) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This ensures the signal integrals are truly quantitative.[11]
Experimental Protocol: ¹H qNMR Purity
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity, certified internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the N-Butyl-1H-indole-5-carboxamide reference standard into a clean vial.
-
Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T1 (typically 30s).
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise).
-
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity (Purity_analyte) using the following formula:[6] Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
I: Integral value of the signal.
-
N: Number of protons generating the signal.
-
M: Molar mass.
-
m: Mass weighed.
-
Purity_std: Purity of the internal standard.
-
-
Residual Solvent Content by Headspace Gas Chromatography (GC-HS)
Residual solvents are volatile organic impurities remaining from the synthesis and purification process.[12][13] Due to their potential toxicity, their levels are strictly controlled by guidelines such as ICH Q3C.[12][14] Headspace Gas Chromatography (GC-HS) is the preferred method for this analysis because it introduces only the volatile components into the GC system, protecting the instrument and enhancing sensitivity.[14][15]
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
GC Column: DB-624 or equivalent (mid-polarity column suitable for a wide range of solvents).[15]
-
-
GC and Headspace Conditions:
-
Headspace:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.[16]
-
-
GC:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium or Nitrogen.
-
-
-
Sample and Standard Preparation:
-
Solvent: Use a high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) to dissolve the sample.[15]
-
Sample: Accurately weigh ~100 mg of N-Butyl-1H-indole-5-carboxamide into a 20 mL headspace vial and add 1 mL of DMI.[16]
-
Standard: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., acetone, ethyl acetate, dichloromethane, heptane) in DMI. Prepare a working standard by diluting the stock.
-
-
Data Analysis:
-
Identify solvents in the sample by comparing retention times with the standard.
-
Quantify each solvent using an external standard calibration curve. The total residual solvent content is the sum of all quantified solvents.
-
Water and Non-Volatile Content by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time.[17][18] This technique is essential for quantifying non-volatile components like water and inorganic salts, which are invisible to chromatographic methods and qNMR.[19][20]
Experimental Protocol: TGA
-
Instrumentation:
-
Thermogravimetric Analyzer.
-
-
TGA Conditions:
-
Sample Size: 5-10 mg.
-
Pan: Platinum or ceramic.
-
Temperature Program: Ramp from 25 °C to 600 °C at 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Water/Volatiles: The mass loss observed between ambient temperature and ~150 °C is typically attributed to water and other highly volatile components.
-
Inorganic Residue: Any mass remaining at the end of the run (e.g., at 600 °C) represents non-volatile inorganic impurities (ash).
-
Data Comparison and Final Purity Assignment
The final purity value is not simply the result of one technique but a synthesis of all orthogonal data. The different methods provide complementary information, allowing for a comprehensive mass balance calculation.
Table 1: Comparative Purity Analysis of a Hypothetical Batch of N-Butyl-1H-indole-5-carboxamide
| Parameter | Analytical Method | Principle of Measurement | Result | Information Provided |
| Chromatographic Purity | HPLC-UV | UV Absorbance after Separation | 99.85% (Area %) | Quantifies the main component relative to other UV-active, non-volatile organic impurities. |
| Absolute Purity (Assay) | ¹H qNMR | Nuclear Signal Proportionality | 99.42% (w/w) | Provides a direct, absolute measure of the mass of the analyte relative to a certified standard.[6][10] |
| Residual Solvents | GC-HS | Volatility and Flame Ionization | 0.15% (w/w) | Quantifies volatile organic impurities (e.g., Heptane: 0.10%, Ethyl Acetate: 0.05%).[14] |
| Water Content | TGA | Mass Loss upon Heating | 0.28% (w/w) | Measures the amount of water and other highly volatile components not detected by GC.[19][20] |
| Non-Volatile Residue | TGA | Mass Remaining after Heating | <0.05% (w/w) | Quantifies inorganic impurities (ash).[20] |
Interpreting the Results and Assigning Purity
The qNMR result (99.42%) serves as the primary, most accurate measure of the active molecule's mass fraction.[10] The other techniques are used to identify and quantify the components that make up the remaining percentage.
Mass Balance Calculation:
-
Total Impurities = (Residual Solvents) + (Water Content) + (Non-Volatile Residue)
-
Total Impurities = 0.15% + 0.28% + <0.05% = ~0.48%
Final Purity Assignment:
-
Purity (by mass balance) = 100% - Total Impurities = 100% - 0.48% = 99.52%
The purity value derived from the mass balance (99.52%) is in excellent agreement with the absolute purity determined by qNMR (99.42%). This strong correlation between orthogonal methods provides high confidence in the final assigned purity of the reference standard. The HPLC area percent value (99.85%) is higher, as expected, because it does not account for water, residual solvents, or inorganic impurities, and it assumes an equal detector response for all organic impurities.
Conclusion
Validating the purity of a reference standard like N-Butyl-1H-indole-5-carboxamide is a critical, multi-step process that demands scientific rigor. A single HPLC chromatogram showing a large primary peak is insufficient. By employing an orthogonal approach—combining HPLC for chromatographic purity, qNMR for absolute assay, GC-HS for residual solvents, and TGA for water and inorganics—a self-validating and highly trustworthy purity profile can be established. This comprehensive characterization ensures that the reference standard is fit for its intended purpose, providing the foundation for accurate, reproducible, and reliable scientific results.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography: Version 1. PubMed Central (PMC). [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central (PMC). [Link]
-
Residual solvent analysis by GC-Headspace. Scharlab S.L. [Link]
-
High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. Shimadzu Corporation. [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance. [Link]
-
Thermogravimetric Analyzer for Pharmaceutical Materials. American Pharmaceutical Review. [Link]
-
TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography: Version 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu.com [shimadzu.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. veeprho.com [veeprho.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. aurigaresearch.com [aurigaresearch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
